1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical compound that belongs to a class of heterocyclic compounds with potential pharmacological properties. The interest in this compound and its derivatives stems from their diverse biological activities, which have been explored in various fields of medicinal chemistry. These compounds have been synthesized and tested for a range of activities, including vascular smooth muscle relaxation, antihypertensive effects, antiarrhythmic properties, and antiproliferative activities against cancer cell lines.
The synthesis of 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives is achievable through various methods. One approach involves a chiral phosphoric acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts reaction using aldehydes and N-aminoethylpyrroles []. Another method utilizes a sequential aerobic oxidation-asymmetric intramolecular aza-Friedel-Crafts reaction between N-aminoethylpyrroles and benzyl alcohols []. Furthermore, asymmetric hydrogenation of 1-substituted pyrrolo[1,2-a]pyrazines or 3-substituted pyrrolo[1,2-a]pyrazines offers an efficient route to these compounds with high enantioselectivity [].
The molecular structure of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine consists of a phenyl group attached to the nitrogen atom of a tetrahydropyrrolo[1,2-a]pyrazine scaffold. The tetrahydropyrrolo[1,2-a]pyrazine core itself is formed by the fusion of a pyrrolidine ring with a pyrazine ring. The presence of the phenyl substituent and the specific stereochemistry of the molecule play crucial roles in its biological activity [].
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives exhibit diverse reactivity. For instance, 3-phenyl-2,3-dihydro-1H-pyrrolizine derivatives, synthesized from 3-amino-3-phenylpropionic acid, can undergo Beckmann's rearrangement to yield 4-phenyl-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazin-1-one derivatives []. This highlights the potential for structural modifications and the development of novel compounds with distinct biological properties.
The tetrahydropyrrolo[1,2-a]pyrazine derivatives have been evaluated for their ability to relax vascular smooth muscle and exhibit antihypertensive effects1. These compounds offer a potential therapeutic approach for managing high blood pressure and related cardiovascular conditions.
Derivatives of the tetrahydropyrrolo[1,2-a]pyrazine nucleus have been synthesized and tested for their antiproliferative activity against human tumor cell lines4. The induction of mitochondrial permeability transition by these compounds suggests a mechanism by which they could exert pro-apoptotic effects and inhibit cancer cell growth.
Compounds structurally related to 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have demonstrated significant antiarrhythmic activity67. These findings indicate the potential of tetrahydropyrrolo[1,2-a]pyrazine derivatives in the development of new treatments for arrhythmias.
Although not directly related to 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, some fused heterocyclic compounds with similar structural motifs have shown promising antimicrobial properties8. This suggests that with appropriate modifications, the tetrahydropyrrolo[1,2-a]pyrazine scaffold could be explored for the development of new antimicrobial agents.
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives varies depending on the specific biological activity being investigated. For instance, certain tetrahydropyrrolo[1,2-a]pyrazine derivatives have been shown to relax K+-depolarized aortic smooth muscle, which could be beneficial in the treatment of hypertension1. However, it was noted that the compounds with the most significant smooth muscle relaxant activity did not necessarily correspond to the most effective hypotensive agents1. In the context of anticancer activity, derivatives of the related 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole nucleus have been found to induce mitochondrial permeability transition, leading to apoptosis in tumor cells4. This suggests that the tetrahydropyrrolo[1,2-a]pyrazine scaffold could be modified to target mitochondrial pathways in cancer therapy.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6